molecular formula C11H10BrClN2 B1380418 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine CAS No. 1554186-97-8

6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine

Cat. No. B1380418
CAS RN: 1554186-97-8
M. Wt: 285.57 g/mol
InChI Key: UBMMEAXGUBHERZ-UHFFFAOYSA-N
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Description

“6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine” is a chemical compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse and include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on chemical databases .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on naphthyridine derivatives, including bromo- and chloro-substituted naphthyridines, has explored their synthesis and reactivity. For example, studies have shown that bromo- and chloro-naphthyridines can undergo nucleophilic substitution reactions, which are crucial for creating a variety of derivatives with potential pharmacological activities (Czuba & Woźniak, 2010). These reactions are essential for the synthesis of amino derivatives, indicating that bromo- and chloro-naphthyridines serve as key intermediates in the synthesis of compounds with varied biological activities.

Potential Antimalarial Activity

A significant area of research involving bromo-naphthyridine derivatives focuses on their potential antimalarial activity. For instance, derivatives such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines have been prepared and evaluated for their antimalarial properties, demonstrating significant activity against Plasmodium vinckei vinckei (Barlin & Tan, 1985). This suggests that structurally similar compounds, like 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine, could potentially be explored for antimalarial or other antimicrobial applications.

Antimicrobial Applications

The exploration of naphthyridine compounds for antimicrobial applications extends beyond antimalarial activity. For example, substituted 1,8-naphthyridine derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against a variety of pathogens (Adem et al., 2022). This indicates the potential of naphthyridine compounds, including those with bromo and chloro substituents, in the development of new antimicrobial agents.

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in medicinal chemistry and materials science.

properties

IUPAC Name

6-bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMMEAXGUBHERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(N=C2N=C1C)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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